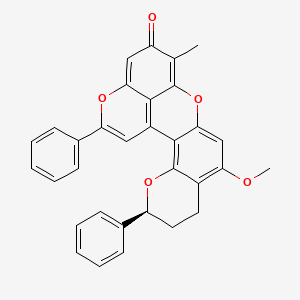
Dracorubin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dracorubin is a proanthocyanidin isolated from Dracaena draco. It has a role as a plant metabolite. It is a proanthocyanidin and an aromatic ether.
科学的研究の応用
Chemical Properties and Mechanism of Action
Dracorubin is closely related to dracorhodin, another active compound found in dragon's blood resin. Both compounds exhibit a range of pharmacological activities attributed to their chemical structures, which include antioxidant properties and the ability to modulate cellular signaling pathways.
Anticancer Activity
This compound has demonstrated notable anticancer effects in various studies:
- Acute Myeloid Leukemia : Research indicates that this compound induces apoptosis in acute myeloid leukemia cell lines (U937 and THP-1). The mechanism involves the upregulation of specific proteins associated with apoptosis and increased levels of reactive oxygen species (ROS) .
- Solid Tumors : this compound has also shown efficacy against other cancer types, including melanoma and breast cancer. Studies suggest that it may inhibit tumor growth by inducing cell cycle arrest and apoptosis .
Wound Healing
This compound's role in wound healing is facilitated through its effects on fibroblast proliferation and angiogenesis:
- Fibroblast Proliferation : this compound enhances the proliferation of fibroblasts and promotes angiogenesis, which are critical for effective wound healing. In vitro studies using human keratinocytes have shown that this compound can significantly improve wound closure rates .
- Signaling Pathways : The compound activates key signaling pathways (e.g., β-catenin, ERK/p38) involved in cellular migration and proliferation during the wound healing process .
Metabolic Regulation
Emerging research highlights this compound's potential in metabolic health:
- Anti-Diabetic Effects : Studies have shown that this compound can stimulate glucose uptake in muscle cells, suggesting a role in managing blood sugar levels. In experiments with mouse muscle cells (C2C12), this compound significantly increased glucose uptake, indicating its potential as a therapeutic agent for diabetes management .
Data Summary
The following table summarizes key findings from various studies on the applications of this compound:
Case Study 1: Anticancer Efficacy
A study investigated the effect of this compound on acute myeloid leukemia cell lines. The results indicated a concentration-dependent increase in apoptosis markers, including cleaved caspase-3 and poly(ADP-ribose) polymerase. The findings support further exploration of this compound as a potential chemotherapeutic agent.
Case Study 2: Wound Healing Mechanisms
In vitro experiments demonstrated that treatment with this compound enhanced the migration of keratinocytes in scratch assays. The activation of β-catenin signaling was identified as a crucial pathway for promoting cell migration and proliferation during wound healing.
特性
CAS番号 |
6219-63-2 |
|---|---|
分子式 |
C32H24O5 |
分子量 |
488.5 g/mol |
IUPAC名 |
(5S)-9-methoxy-14-methyl-5,19-diphenyl-4,12,18-trioxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2,8,10,13,16,19-heptaen-15-one |
InChI |
InChI=1S/C32H24O5/c1-18-23(33)16-27-29-22(15-25(35-27)20-11-7-4-8-12-20)30-28(37-31(18)29)17-26(34-2)21-13-14-24(36-32(21)30)19-9-5-3-6-10-19/h3-12,15-17,24H,13-14H2,1-2H3/t24-/m0/s1 |
InChIキー |
FWKBXSPDFCAHFN-DEOSSOPVSA-N |
SMILES |
CC1=C2C3=C(C=C(OC3=CC1=O)C4=CC=CC=C4)C5=C6C(=C(C=C5O2)OC)CCC(O6)C7=CC=CC=C7 |
異性体SMILES |
CC1=C2C3=C(C=C(OC3=CC1=O)C4=CC=CC=C4)C5=C6C(=C(C=C5O2)OC)CC[C@H](O6)C7=CC=CC=C7 |
正規SMILES |
CC1=C2C3=C(C=C(OC3=CC1=O)C4=CC=CC=C4)C5=C6C(=C(C=C5O2)OC)CCC(O6)C7=CC=CC=C7 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















